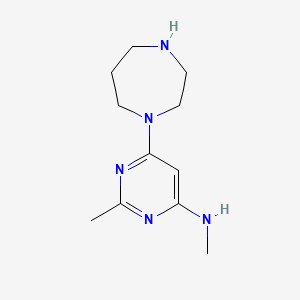
6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a compound that features a diazepane ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the use of reductive amination, where an amine reacts with a ketone or aldehyde in the presence of a reducing agent . This method can be optimized to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound, such as ripasudil, act as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors . These inhibitors regulate various physiological functions, including smooth muscle contractions and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A derivative used for treating glaucoma and ocular hypertension.
Fasudil: Another ROCK inhibitor with similar applications.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: A structurally similar compound with potential biological activity.
Uniqueness
6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological and chemical properties. Its diazepane ring and pyrimidine core make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19N5 |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N5/c1-9-14-10(12-2)8-11(15-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15) |
InChI Key |
FZULZVMBPKJVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCNCC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Methylspiro[2.5]octan-6-yl)methanamine](/img/structure/B13344015.png)
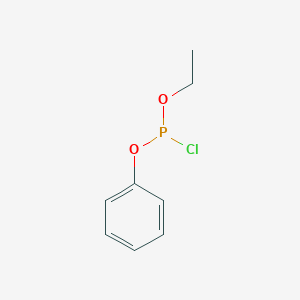
![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)
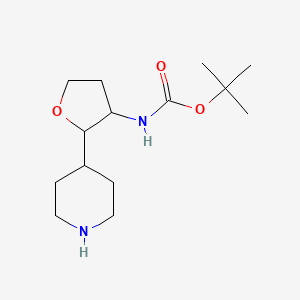
![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)
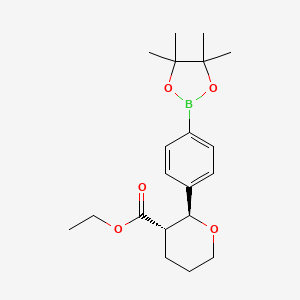
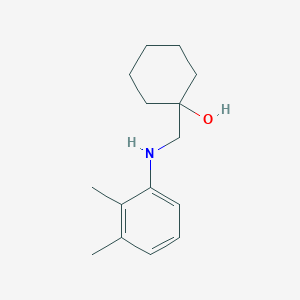
![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
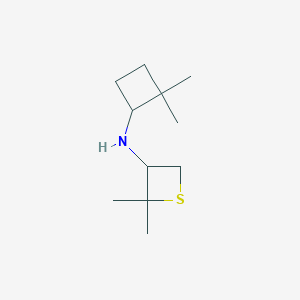

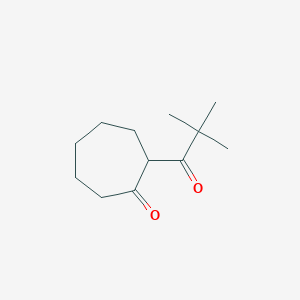
![Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)

